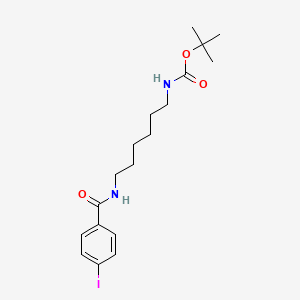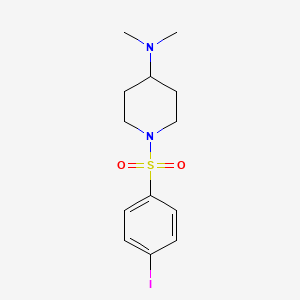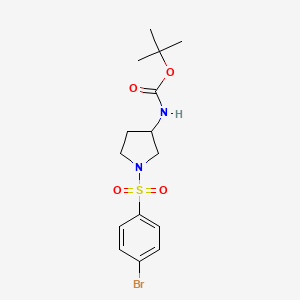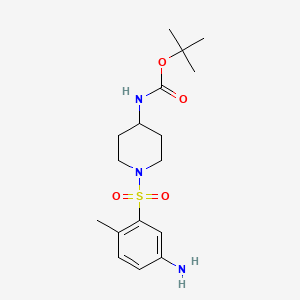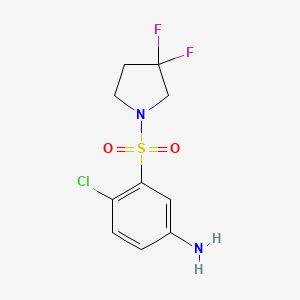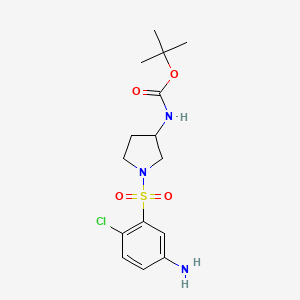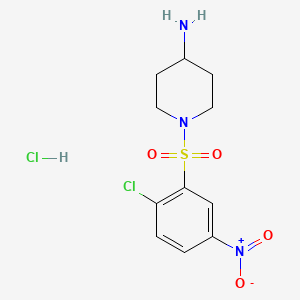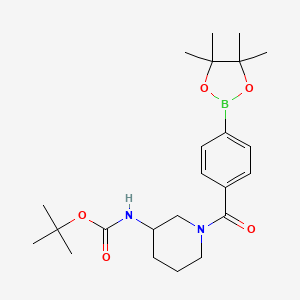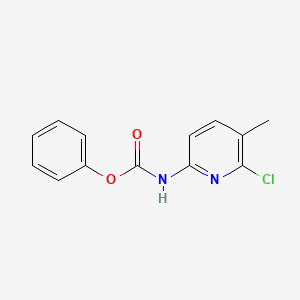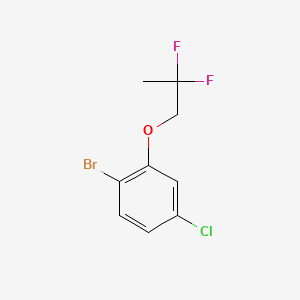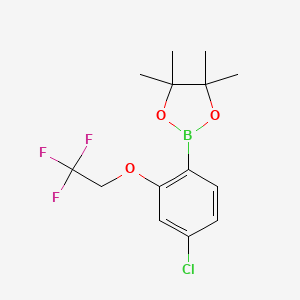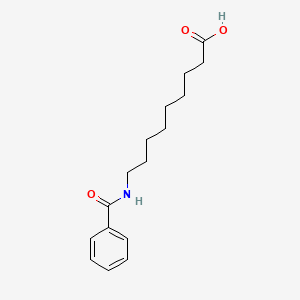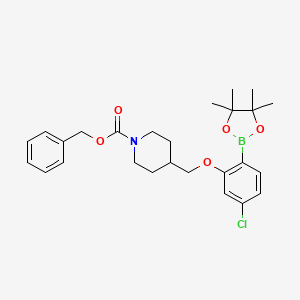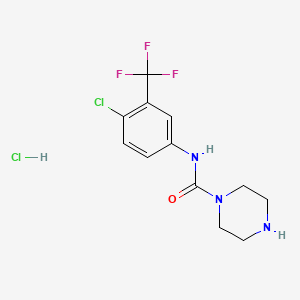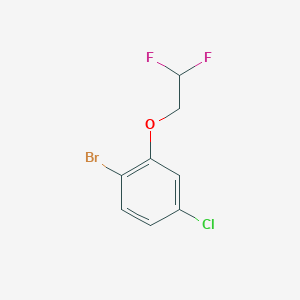
1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene is a polyhalogenated aromatic compound It features a benzene ring substituted with bromine, chlorine, and a difluoroethoxy group
Preparation Methods
The synthesis of 1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene typically involves multiple steps:
Starting Material: The process begins with a suitable benzene derivative.
Etherification: The difluoroethoxy group is introduced via a nucleophilic substitution reaction, where a suitable difluoroethanol derivative reacts with the halogenated benzene under basic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically uses palladium catalysts and bases like potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives, although these reactions are less common.
Common reagents include palladium catalysts, boronic acids, and bases like potassium carbonate. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It is a precursor for synthesizing bioactive molecules that may have therapeutic potential.
Mechanism of Action
The mechanism of action for 1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene in chemical reactions involves its ability to undergo electrophilic and nucleophilic substitutions. The presence of electron-withdrawing groups (bromine, chlorine, and difluoroethoxy) on the benzene ring makes it more reactive towards nucleophiles. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar compounds include other polyhalogenated benzenes such as:
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the difluoroethoxy group, making it less versatile in certain reactions.
1-Bromo-2-chloro-4-fluorobenzene: Another closely related compound with different substitution patterns, affecting its reactivity and applications.
1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
1-bromo-4-chloro-2-(2,2-difluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFCUHVQEAVQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
